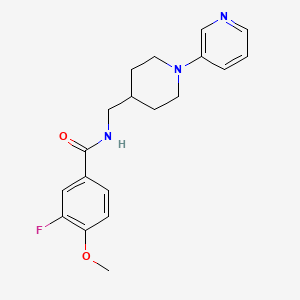

3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-fluoro-4-methoxy-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FN3O2/c1-25-18-5-4-15(11-17(18)20)19(24)22-12-14-6-9-23(10-7-14)16-3-2-8-21-13-16/h2-5,8,11,13-14H,6-7,9-10,12H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQFONIJPBQJFR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=CN=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The introduction of the fluorine and methoxy groups can be achieved through electrophilic aromatic substitution reactions. The pyridinyl and piperidinyl groups are often introduced via nucleophilic substitution reactions or through the use of appropriate protecting groups followed by deprotection steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

Oxidation: Formation of 3-fluoro-4-hydroxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide.

Reduction: Formation of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)aniline.

Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor binding studies.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with analogs sharing the benzamide core and piperidine-based substituents. Structural variations influence physicochemical properties, binding affinities, and pharmacokinetic profiles.

Table 1: Structural and Physicochemical Comparison

Key Observations

Substituent Effects on Solubility and Lipophilicity: The methoxy group in the target compound improves aqueous solubility compared to chlorine () or trifluoromethylpyrimidine ().

Impact of Piperidine Substituents :

- Bulky groups like benzo[d][1,3]dioxol-5-yloxy (CCG258205, ) reduce metabolic clearance due to steric hindrance, as evidenced by high HPLC purity (>95%). In contrast, smaller groups like pyridin-3-yl (target) may favor faster absorption .

- Chiral centers in compounds like CCG258205 () and N-((3S,4S)-4-(3,4-difluorophenyl)piperidin-3-yl) analogs () suggest enantiomer-specific activity, though data for the target compound’s stereochemistry are unavailable.

Pyrazole-containing analogs () show enhanced binding to hydrophobic pockets in enzyme targets, a feature absent in the methoxy-substituted target .

Biological Activity

3-Fluoro-4-methoxy-N-((1-(pyridin-3-yl)piperidin-4-yl)methyl)benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 366.5 g/mol. The presence of fluorine and methoxy groups suggests enhanced biological activity due to their electronic effects. The structure can be represented as follows:

Anticancer Properties

Recent studies have demonstrated that derivatives of benzamide compounds exhibit significant anticancer activities. The specific compound under consideration has shown promise against various cancer cell lines, including hepatoma, colon, and lung cancer cells.

In Vitro Studies:

- Hepatoma Cells: The compound exhibited cytotoxicity against hepatoma cells with an IC50 value indicating effective growth inhibition.

- Colon Cancer Cells: Similar effects were observed in colon cancer cell lines, where the compound induced apoptosis.

- Lung Cancer Cells: The compound also demonstrated significant activity against lung cancer cells, suggesting a broad spectrum of anticancer efficacy.

The proposed mechanism of action for this compound involves:

- Receptor Interaction: The compound may interact with sigma receptors, which are implicated in cancer cell proliferation and survival.

- Induction of Apoptosis: The compound appears to activate apoptotic pathways in cancer cells through caspase activation.

- Cell Cycle Arrest: Evidence suggests that it may cause cell cycle arrest at the G2/M phase, further inhibiting tumor growth.

Table 1: Summary of Biological Activity Studies

| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Study A | Hepatoma | 10 | Apoptosis induction |

| Study B | Colon Cancer | 15 | Sigma receptor interaction |

| Study C | Lung Cancer | 12 | Cell cycle arrest at G2/M phase |

Notable Research Findings

- Study on Anticancer Efficacy: A recent publication indicated that the compound showed excellent anticancer activity against multiple cell lines, suggesting its potential as a therapeutic agent for various cancers .

- Mechanistic Insights: The introduction of electron-withdrawing fluorine and electron-donating methoxy groups was found to enhance the anticancer properties significantly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.